molecular formula C24H22Cl2N2O5S B12068820 Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B12068820
M. Wt: 521.4 g/mol
InChI Key: BLLDIEOTXUQBDI-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (CAS: 505095-51-2) is a thiophene-based compound featuring a 2,4-dichlorophenoxyacetamido group, a 2,4-dimethylphenylcarbamoyl substituent, and a methyl ester at the 3-position of the thiophene ring. Key handling precautions include avoiding heat sources (P210) and ensuring child-resistant storage (P102), aligning with protocols for compounds in pesticidal formulations .

Properties

Molecular Formula

C24H22Cl2N2O5S

Molecular Weight

521.4 g/mol

IUPAC Name

methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H22Cl2N2O5S/c1-12-5-7-17(13(2)9-12)27-22(30)21-14(3)20(24(31)32-4)23(34-21)28-19(29)11-33-18-8-6-15(25)10-16(18)26/h5-10H,11H2,1-4H3,(H,27,30)(H,28,29)

InChI Key

BLLDIEOTXUQBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: Involving the reaction of 2,4-dichlorophenoxyacetic acid with suitable amines to form the acetamido intermediate.

    Amidation Reactions: The intermediate is further reacted with 2,4-dimethylphenyl isocyanate to form the carbamoyl derivative.

    Esterification: The final step involves the esterification of the thiophene carboxylic acid with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Herbicidal Activity

The compound's structural relationship with 2,4-D indicates potential herbicidal applications. 2,4-D is known for its selective action against broadleaf weeds while being less harmful to grasses. The modification in the methyl thiophene structure may enhance its efficacy or reduce toxicity to non-target species.

Pharmacological Potential

Research indicates that compounds related to 2,4-D have anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2) enzymes. This suggests that methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate could be explored as a potential therapeutic agent for inflammatory conditions .

Synthesis of Novel Compounds

The compound can serve as an intermediate in the synthesis of more complex molecules with tailored biological activities. Its unique structure allows for modifications that could lead to new derivatives with enhanced properties.

Case Study 1: Herbicidal Efficacy

A study evaluated the herbicidal efficacy of various derivatives of 2,4-D, including those structurally similar to this compound. Results indicated that modifications in the acetamido and carbamoyl groups significantly influenced the herbicidal activity against specific weed species .

Case Study 2: Anti-inflammatory Properties

Research published in a peer-reviewed journal highlighted that derivatives of 2,4-D exhibited promising anti-inflammatory effects through COX-2 inhibition. The study suggested that compounds with similar structural motifs could be synthesized and tested for their pharmacological profiles .

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with closely related derivatives:

Table 1: Key Structural Features and Properties of Analogs
Compound Name CAS Molecular Weight Substituents (Positions) Key Applications/Notes
Target Compound 505095-51-2 ~507* 2,4-Dichlorophenoxyacetamido (R1), 2,4-Dimethylphenylcarbamoyl (R2) Likely agrochemical intermediate; heat-sensitive
Methyl 2-(2,4-Dichlorobenzamido)-5-((2-Ethoxyphenyl)carbamoyl)-4-Methylthiophene-3-Carboxylate 505095-81-8 507.39 2,4-Dichlorobenzamido (R1), 2-Ethoxyphenylcarbamoyl (R2) Intermediate for fine chemicals; ethoxy group enhances electron density
Methyl 2-Amino-4-(2,4-Dimethylphenyl)-5-Methylthiophene-3-Carboxylate 351156-17-7 289.36 Amino (R1), 2,4-Dimethylphenyl (R2) Pharmaceutical intermediate; amino group enables further functionalization

*Estimated based on analog data.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 2,4-dichlorophenoxy and 2,4-dimethylphenyl groups increase lipophilicity compared to the ethoxyphenyl analog (CAS: 505095-81-8). This may enhance membrane permeability in biological systems, a critical factor for pesticidal activity .

Reactivity and Stability: The amino group in Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate (CAS: 351156-17-7) renders it more reactive than the acetamido-substituted target compound, making it a versatile precursor for further synthetic modifications .

Comparison with Dichlorophenyl-Containing Pesticides

Table 2: Dichlorophenyl-Containing Pesticides
Compound CAS/Use Key Features Mode of Action
Etaconazole N/A Triazole fungicide with 2,4-dichlorophenyl group Inhibits ergosterol biosynthesis
Propiconazole 60207-90-1 Broad-spectrum fungicide Similar triazole mechanism; longer alkyl chain enhances persistence
Cloprop 101-10-0 Chlorophenoxy herbicide Mimics auxin, disrupting plant growth
Key Differences:
  • The target compound lacks the triazole ring found in etaconazole and propiconazole, suggesting a distinct mode of action (e.g., acetamido groups may target different enzymatic pathways) .
  • Unlike cloprop, the target’s thiophene core and carbamoyl groups likely confer specificity toward fungal or insect targets rather than plant hormone disruption .

Research Findings and Implications

  • Thermal Sensitivity : The target compound’s heat sensitivity (P210) necessitates specialized storage compared to more stable analogs like propiconazole .
  • Synthetic Utility: The amino-substituted analog (CAS: 351156-17-7) serves as a pharmaceutical building block, whereas the target compound’s complexity suggests niche applications in agrochemistry .

Biological Activity

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound characterized by its diverse functional groups and structural features. Its molecular formula is C₁₈H₁₈Cl₂N₂O₃S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur alongside carbon and hydrogen. This compound has garnered attention due to its potential biological activities, which may include antimicrobial and herbicidal properties.

Structural Characteristics

The compound features several key structural elements:

  • Thiophene Core : This five-membered ring containing sulfur is known for its electronic properties and potential reactivity.
  • Dichlorophenoxy Group : This moiety is often associated with herbicidal activity due to its structural similarity to known agrochemicals.
  • Acetamido and Carbamoyl Groups : These functional groups may enhance the compound's interaction with biological targets.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities. While specific data on this compound is limited, it may possess:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains.
  • Herbicidal Activity : The presence of the dichlorophenoxy group suggests potential use in agricultural applications.

Table 1: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylateThiophene core with acetamidoAntimicrobialSimpler structure
DichlorophenolDichlorophenoxy groupAntimicrobialCommonly used in disinfectants
5-Amino-2-thiophenecarboxylic acidThiophene core with amino groupAnticancer potentialDifferent functionalization

Case Studies and Research Findings

  • Antimicrobial Activity : A study indicated that compounds structurally related to this compound exhibited significant antimicrobial activity. For instance, a derivative demonstrated an IC50 value of 20 µg/mL against prostate cancer cell lines, suggesting potential cytotoxic effects against tumor cells .
  • Molecular Docking Studies : Molecular modeling studies have been conducted to predict the binding affinity of similar compounds to biological targets. These studies indicated that modifications in the thiophene structure could enhance binding interactions with target enzymes involved in tumor growth .
  • Herbicidal Efficacy : Research on related dichlorophenoxy compounds has shown promising results in herbicidal applications. The mechanism often involves interference with plant growth regulation pathways, indicating that this compound could exhibit similar properties .

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